

# Application Notes: In Vivo SBFI-AM Imaging of Sodium Transients

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## Compound of Interest

Compound Name: *Sbfi-AM*

Cat. No.: *B154809*

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## Introduction

Intracellular sodium ( $[Na^+]_i$ ) is a critical ion involved in a multitude of physiological and pathophysiological processes in the central nervous system, including neuronal excitability, synaptic transmission, and metabolic regulation.[1] The ability to measure and quantify transient changes in  $[Na^+]_i$  in real-time and in vivo provides invaluable insights into brain function and disease. Sodium-binding benzofuran isophthalate acetoxymethyl ester (**SBFI-AM**) is a fluorescent indicator that has become a method of choice for high-resolution two-photon sodium imaging in living animals.[1]

SBFI is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) corresponds to the intracellular sodium concentration.[2][3] This ratiometric property is advantageous as it minimizes issues like variable dye loading, photobleaching, and changes in cell morphology.[3] The AM ester form allows the dye to be loaded into cells, where intracellular esterases cleave the AM group, trapping the active SBFI indicator inside.

These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals aiming to utilize in vivo **SBFI-AM** imaging to study sodium dynamics in various research and preclinical models.

## Key Applications:

- **Neuroscience Research:** Studying postsynaptic  $\text{Na}^+$  transients in dendritic spines during neuronal activity.
- **Stroke and Ischemia Models:** Investigating the role of  $\text{Na}^+$  overload in peri-infarct depolarizations.
- **Drug Development:** Screening compounds that modulate ion channel activity or cellular sodium homeostasis.
- **Glial Biology:** Imaging sodium signals in astrocytes to understand their role in neurotransmitter uptake and metabolic coupling.

## Quantitative Data Summary

The following table summarizes typical intracellular sodium concentrations measured using SBFI. It is crucial to perform an in situ calibration for each experimental setup, as the dye's properties can differ significantly inside a cell compared to in vitro conditions.

| Parameter  | Typical Value Range                             | Cell Type / Condition              | Reference / Notes                             |
|--|---|------------------------------------|---|
| Dissociation Constant (Kd)                       | 3.8 mM (in absence of $\text{K}^+$ )            | In vitro                           |   |
| 11.3 mM (at physiological ionic strength)        | In vitro (135 mM $\text{Na}^+$ + $\text{K}^+$ ) |                                    |   |
| Resting $[\text{Na}^+]_i$                        | 5 - 15 mM                                       | Neurons, Astrocytes                | Varies by cell type and brain region.         |
| Peak $[\text{Na}^+]_i$ during Neuronal Firing    | 20 - 50 mM                                      | Dendrites and Spines               | Dependent on stimulus intensity and duration. |
| $[\text{Na}^+]_i$ during Pathological Conditions | > 100 mM  | Ischemia, Spreading Depolarization | Can lead to cytotoxic edema and cell death.   |

## Experimental Protocols

### Protocol 1: Animal Preparation and Craniotomy

This protocol is a general guideline and should be adapted based on the animal model and specific experimental needs, following all institutional animal care and use committee (IACUC) regulations.

#### Materials:

- Anesthetic (e.g., Isoflurane)
- Stereotaxic frame
- Surgical tools (scalpel, forceps, micro-drill)
- Artificial cerebrospinal fluid (ACSF), sterile
- Dental cement
- Custom-made head plate

#### Procedure:

- **Anesthesia:** Anesthetize the animal (e.g., mouse) with isoflurane (1.5-2% in O<sub>2</sub>) and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
- **Surgical Preparation:** Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
- **Head Plate Fixation:** Affix a custom head plate to the skull using dental cement to allow for stable head fixation during imaging.
- **Craniotomy:** Using a high-speed drill, create a small cranial window (2-3 mm diameter) over the brain region of interest (e.g., somatosensory cortex). Be careful not to apply excessive pressure to the brain.
- **Durotomy:** Carefully remove the dura mater using fine forceps to expose the cortical surface. Immediately cover the exposed brain with sterile ACSF to prevent drying.

## Protocol 2: In Vivo SBFI-AM Dye Loading

This procedure, known as bulk loading, allows for the staining of a large population of cells within the target region.

Materials:

- **SBFI-AM** (e.g., from Thermo Fisher Scientific, ION Biosciences)
- DMSO
- Pluronic F-127 (20% solution in DMSO)
- ACSF
- Microinjection pipette
- Picospritzer or other microinjection system

Procedure:

- Prepare **SBFI-AM** Solution:
  - Dissolve 50 µg of **SBFI-AM** in 4-5 µL of 20% Pluronic F-127 in DMSO.
  - Vortex thoroughly to ensure the dye is fully dissolved.
  - Dilute this stock solution in ACSF to a final working concentration of 0.5-1 mM.
  - Optionally, include an astrocyte-specific dye like Sulforhodamine 101 (SR101) at ~100 µM to distinguish neurons from astrocytes.
- Pipette Loading: Load the dye solution into a glass microinjection pipette with a tip diameter of 1-2 µm.
- Injection:
  - Under visual guidance using a two-photon microscope, carefully advance the pipette into the cortex to the desired depth (e.g., 150-250 µm below the pial surface).

- Pressure-inject the dye mixture using a Picospritzer (e.g., 10 PSI for 1 minute).
- To label a larger area, perform multiple injections separated by 200-300  $\mu\text{m}$ .
- Incubation: Allow 1-2 hours for cellular uptake and de-esterification of the dye before starting the imaging session. During this time, keep the craniotomy covered with ACSF and agarose to protect the brain.

## Protocol 3: Two-Photon Imaging and Data Acquisition

### Equipment:

- Two-photon laser scanning microscope (TPLSM)
- Ti:Sapphire laser tuned to ~780-820 nm.
- High-sensitivity non-descanned detectors.
- Image acquisition software (e.g., ScanImage).

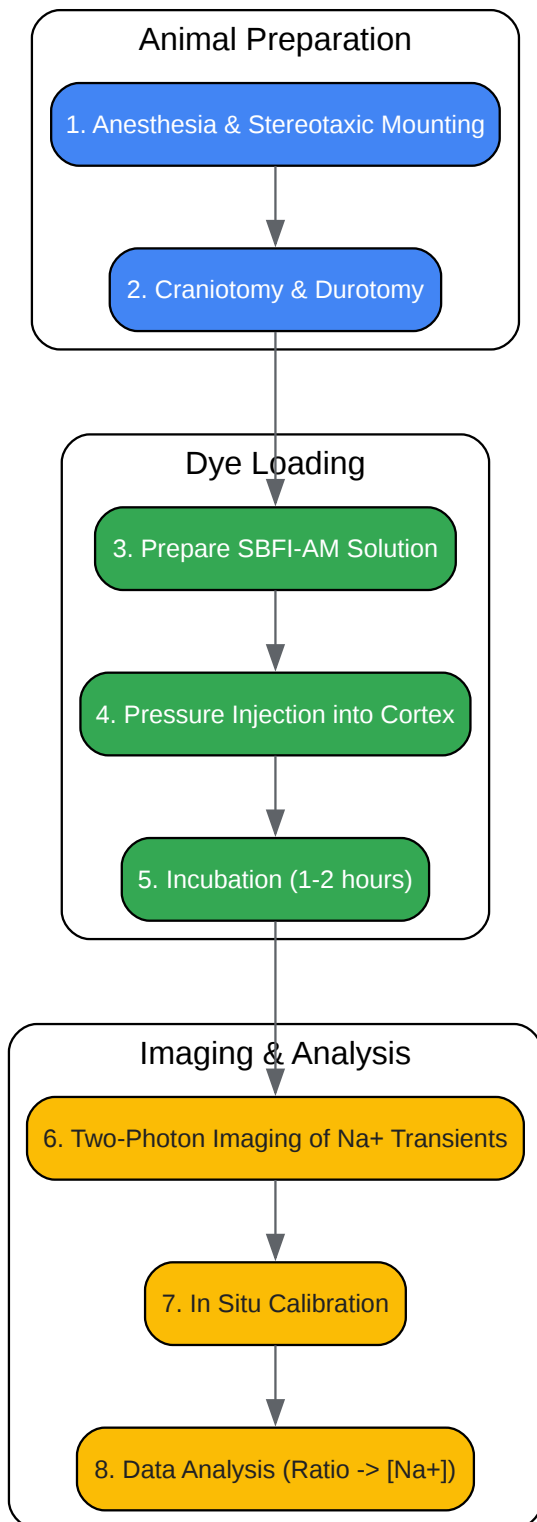
### Procedure:

- Setup: Place the head-fixed animal on the microscope stage.
- Locate Target Region: Use the two-photon laser to locate the dye-loaded cells.
- Imaging Parameters:
  - Excite SBF1 with a laser tuned to approximately 800 nm. Although SBF1 is a dual-excitation indicator, two-photon microscopy typically uses a single excitation wavelength, and changes in sodium are detected as changes in fluorescence intensity. For ratiometric imaging, sequential scans at two different wavelengths may be required, though this reduces temporal resolution.
  - Acquire images at a frame rate suitable for the transient being studied (e.g., 1-15 Hz for slower signals, or faster line scans for rapid events).
  - Keep laser power at the sample below 70 mW to minimize phototoxicity.

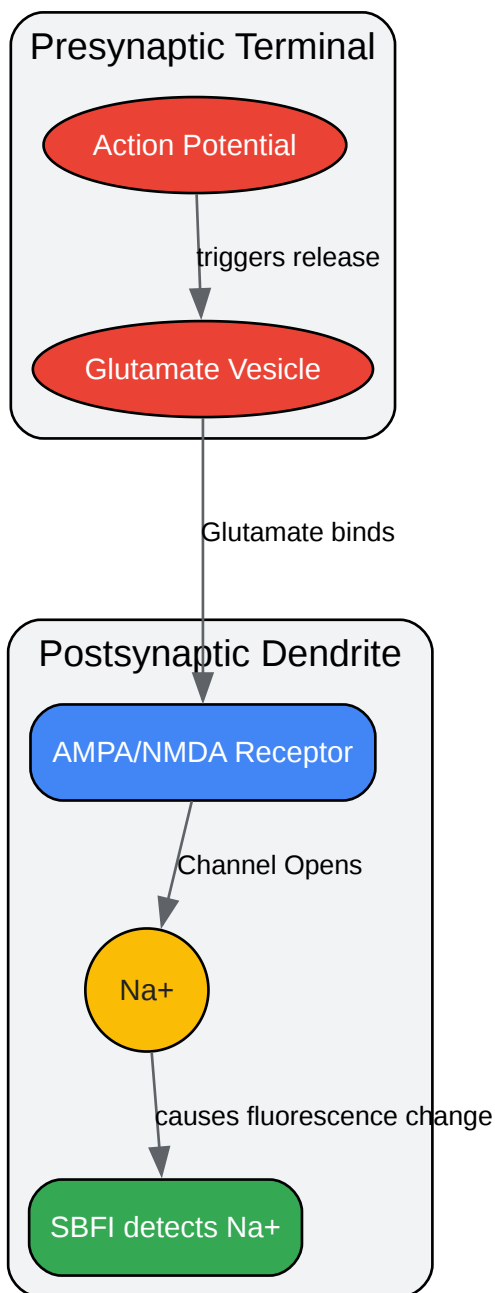
- **Data Acquisition:** Record time-lapse image series or line scans before, during, and after applying a stimulus (e.g., sensory stimulation, pharmacological agent).
- **In Situ Calibration (Critical):** At the end of the experiment, perform an in situ calibration to convert fluorescence ratios to absolute  $\text{Na}^+$  concentrations. This typically involves exposing the cells to solutions with known  $\text{Na}^+$  concentrations in the presence of ionophores like gramicidin D.

## Visualizations: Workflows and Signaling Pathways

## Experimental Workflow for In Vivo Sodium Imaging

[Click to download full resolution via product page](#)Caption: General workflow for in vivo **SBFI-AM** sodium imaging.

## Signaling Pathway: Glutamate-Induced Sodium Influx

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Caption: Pathway of synaptic glutamate release and postsynaptic sodium influx.



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